4-ビフェニロールジフェニルホスフェート

概要

説明

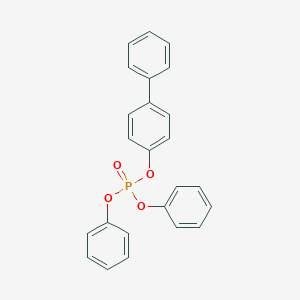

4-Biphenylol diphenyl phosphate, with the chemical formula C24H19O4P, is a compound known for its flame retardant properties. This white crystalline powder is commonly used in the production of plastics, textiles, and electronics to reduce the flammability of materials . When exposed to heat, it releases phosphoric acid, which forms a protective layer on the material’s surface, preventing the spread of fire .

科学的研究の応用

4-Biphenylol diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

Biology: Studied for its potential effects on biological systems and its environmental impact.

Industry: Widely used in the production of flame-retardant plastics, textiles, and electronic components.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Biphenylol diphenyl phosphate typically involves the reaction of phosphoryl chloride (POCl3) with 4-phenylphenol in the presence of a catalyst such as anhydrous manganese chloride. The reaction is carried out in a solvent like dichloromethane under nitrogen protection. The temperature is initially reduced to 0°C, and the reactants are added dropwise. After the initial reaction, phenol is added, and the temperature is raised to 25°C. The product is then washed with water, dried, and distilled under reduced pressure to remove excess solvent .

Industrial Production Methods

In industrial settings, the production of 4-Biphenylol diphenyl phosphate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Types of Reactions

4-Biphenylol diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and biphenylol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Substitution: Brominated or nitrated biphenylol diphenyl phosphate.

Hydrolysis: Phosphoric acid and biphenylol.

作用機序

The flame retardant action of 4-Biphenylol diphenyl phosphate involves the release of phosphoric acid when exposed to heat. The phosphoric acid forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby preventing the spread of fire . This mechanism is particularly effective in solid-phase flame retardancy, making it suitable for use in various materials .

類似化合物との比較

4-Biphenylol diphenyl phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Similar compounds include:

Tris(2,3-dichloropropyl)phosphate (TDCPP): Also used as a flame retardant but has different chemical properties and applications.

Triphenyl phosphate (TPP): Another flame retardant with a different structure and mechanism of action.

Bisphenol A bis(diphenyl phosphate) (BDP): Used in similar applications but has a different molecular structure and properties.

生物活性

4-Biphenylol diphenyl phosphate (BDP) is a phosphorus-containing compound known for its applications as a flame retardant and plasticizer in various materials, including resins and liquid crystal displays. Understanding its biological activity is crucial, given the increasing environmental and health concerns associated with organophosphate esters. This article reviews the biological effects of BDP, focusing on its biochemical interactions, toxicological profiles, and environmental impact.

BDP is characterized by its biphenyl structure and phosphate group, which contribute to its chemical reactivity and potential biological interactions. The compound has been synthesized for various applications, including as a non-halogenated flame retardant alternative .

Biochemical Pathways

Research indicates that organophosphate esters like BDP may interact with various enzymatic pathways. These interactions can lead to alterations in cellular signaling and metabolic processes. For instance, related compounds have shown the ability to inhibit key enzymes involved in energy metabolism, such as succinate dehydrogenase .

Cellular Effects

BDP has been linked to several cellular effects, including:

- Cell Proliferation : Studies suggest that exposure to BDP can influence cell growth and differentiation.

- Gene Expression : BDP exposure may alter the expression of genes involved in stress responses and metabolic regulation.

- Cellular Signaling : The compound may disrupt normal signaling pathways, potentially leading to adverse cellular outcomes.

Developmental Toxicity

A recent study evaluated the developmental toxicity of structurally related organophosphate esters in zebrafish models. While specific data on BDP was not highlighted, similar compounds demonstrated significant lethal effects and malformations at certain concentrations . This suggests that BDP could pose similar risks during embryonic development.

Case Study 1: Zebrafish Model

In a study examining the effects of DPhP on zebrafish, researchers found that prolonged exposure led to significant metabolic disruptions. The dual-omics approach employed revealed mechanisms such as:

- Inhibition of oxidative phosphorylation.

- Altered fatty acid metabolism.

These findings highlight the potential for BDP to exhibit similar toxicological profiles due to its structural similarities with DPhP .

Case Study 2: Environmental Impact

Research into the environmental presence of organophosphate esters has underscored their widespread occurrence in aquatic ecosystems. BDP's persistence in these environments raises concerns about bioaccumulation and the long-term ecological impacts on aquatic organisms .

Data Summary Table

特性

IUPAC Name |

diphenyl (4-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCUUPQEPBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。